1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine
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Overview
Description
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety, which is further linked to a propan-2-amine group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine typically involves multi-step procedures. One common synthetic route includes the reaction of pyridine with piperazine under specific conditions to form the pyridinyl-piperazine intermediate. This intermediate is then reacted with propan-2-amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: This compound has a similar piperazine core but with a pyrimidine ring instead of a pyridine ring.
2-(Piperazin-1-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-11(13)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXGGYMMFWODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480158 |
Source
|
Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337956-40-8 |
Source
|
Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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